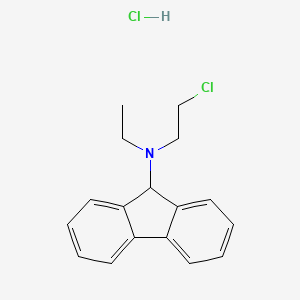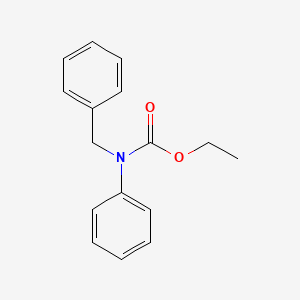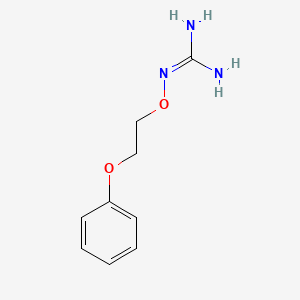
2-ethoxyethyl (9Z)-9-hydroxyimino-2,5,7-trinitrofluorene-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethoxyethyl (9Z)-9-hydroxyimino-2,5,7-trinitrofluorene-4-carboxylate is an organic compound with a complex structure that includes multiple functional groups such as nitro, ester, and oxime
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxyethyl (9Z)-9-hydroxyimino-2,5,7-trinitrofluorene-4-carboxylate typically involves multiple steps. The starting materials often include fluorene derivatives, which undergo nitration to introduce nitro groups. Subsequent reactions involve the formation of the oxime and ester functionalities. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by esterification and oxime formation. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the presence of nitro groups, which can be explosive under certain conditions.
化学反应分析
Types of Reactions
2-ethoxyethyl (9Z)-9-hydroxyimino-2,5,7-trinitrofluorene-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and ester sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Amines are the primary products.
Substitution: Depending on the nucleophile, products can range from hydroxylated derivatives to amides.
科学研究应用
2-ethoxyethyl (9Z)-9-hydroxyimino-2,5,7-trinitrofluorene-4-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and explosives.
作用机制
The mechanism of action of 2-ethoxyethyl (9Z)-9-hydroxyimino-2,5,7-trinitrofluorene-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species, which can induce cellular damage or apoptosis. The ester and oxime functionalities may also play roles in modulating the compound’s activity by interacting with specific proteins or nucleic acids.
相似化合物的比较
Similar Compounds
2-ethoxyethyl acetate: A simpler ester with applications as a solvent.
2-ethoxyethanol: Used as a solvent and in the production of other chemicals.
9-nitrofluorene: A nitroaromatic compound with potential mutagenic properties.
Uniqueness
2-ethoxyethyl (9Z)-9-hydroxyimino-2,5,7-trinitrofluorene-4-carboxylate is unique due to its combination of nitro, ester, and oxime groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C18H14N4O10 |
|---|---|
分子量 |
446.3 g/mol |
IUPAC 名称 |
2-ethoxyethyl (9Z)-9-hydroxyimino-2,5,7-trinitrofluorene-4-carboxylate |
InChI |
InChI=1S/C18H14N4O10/c1-2-31-3-4-32-18(23)13-7-9(20(25)26)5-11-15(13)16-12(17(11)19-24)6-10(21(27)28)8-14(16)22(29)30/h5-8,24H,2-4H2,1H3/b19-17- |
InChI 键 |
QAWKINVAGVMLOC-ZPHPHTNESA-N |
手性 SMILES |
CCOCCOC(=O)C1=CC(=CC\2=C1C3=C(/C2=N\O)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
CCOCCOC(=O)C1=CC(=CC2=C1C3=C(C2=NO)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-chlorophenyl)-N-[(E)-1H-indol-3-ylmethylidene]piperazin-1-amine](/img/structure/B11996339.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11996342.png)


![5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11996372.png)

![8-(benzylsulfanyl)-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11996376.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11996378.png)

![2-[(3,5-Dinitrothiophen-2-yl)amino]-4-methylpentanoic acid](/img/structure/B11996382.png)
![2-(4-Bromophenyl)-7,9-dichloro-5-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11996388.png)


![1H-Benzimidazole, 2-[5-bromo-2-(hexyloxy)phenyl]-](/img/structure/B11996408.png)
